Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
CAS No.: 71056-58-1
Cat. No.: VC3735243
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71056-58-1 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | ethyl 5-amino-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3 |
| Standard InChI Key | WPRKJQVJYKGTLF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N |
Introduction
Chemical Structure and Identification
Molecular Identity
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25200 . This compound is officially registered with CAS number 71056-58-1, which serves as its unique identifier in chemical databases and literature . The compound is also indexed in chemical repositories under the identifier MFCD12828150 .
Nomenclature and Synonyms
The compound is recognized by several synonyms in scientific literature, allowing for comprehensive identification across different databases:
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5-amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester
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5-amino-1-methyl-2-indolecarboxylic acid ethyl ester
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N-Methyl-5-aminoindole-2-carboxylic acid ethyl ester
Structural Characteristics
The compound features a bicyclic indole core structure with an amino group (-NH₂) at position 5, a methyl group (-CH₃) attached to the nitrogen atom at position 1, and an ethyl carboxylate group (-COOC₂H₅) at position 2. This structural arrangement creates a functionalized indole system with multiple reactive sites that can be utilized in various chemical transformations. The InChI notation for this compound is 1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3, with the corresponding InChI key being WPRKJQVJYKGTLF-UHFFFAOYSA-N .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.25200 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 404.8°C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 198.6°C |
| Exact Mass | 218.10600 |
| PSA (Polar Surface Area) | 57.25000 |
| LogP | 2.51840 |
| Index of Refraction | 1.593 |
These physical parameters indicate that the compound is a solid at room temperature with a relatively high boiling point, reflecting its molecular weight and the presence of hydrogen-bonding functional groups .
Chemical Properties
The chemical behavior of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is influenced by its functional groups. The amine group at position 5 confers nucleophilicity and the ability to participate in various condensation reactions. The ethyl carboxylate group at position 2 provides opportunities for hydrolysis, transesterification, and other transformations typical of esters. The N-methyl group influences the electronic properties of the indole ring system, which can impact reactivity patterns compared to non-methylated indole derivatives .
The LogP value of 2.51840 suggests moderate lipophilicity, which can be relevant for considerations of solubility in organic solvents versus aqueous media . This property, combined with its molecular structure, makes it potentially valuable in pharmaceutical research where lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthetic Approaches
N-Alkylation Considerations
Research on ethyl indol-2-carboxylate alkylation provides insights into potential N-methylation strategies for the title compound. Successful N-alkylation of ethyl indol-2-carboxylate has been demonstrated using aqueous potassium hydroxide in acetone . This method could potentially be adapted for the N-methylation step in the synthesis of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, using methyl iodide or dimethyl sulfate as the methylating agent.
Important synthetic considerations include:
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The choice of base and solvent system affects the success of N-alkylation reactions
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The presence of competing functional groups (e.g., amino group) may require appropriate protection strategies
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Reaction conditions must be carefully controlled to prevent side reactions such as transesterification
Reactivity and Chemical Transformations
Ester Functionalization
The ethyl carboxylate group in ethyl 5-amino-1-methyl-1H-indole-2-carboxylate presents opportunities for various transformations. These include:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with different alcohols to form alternative esters
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Amidation reactions to form amide derivatives
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Reduction to form alcohols or aldehydes
Research on related compounds indicates that hydrolysis of N-alkylated indole-2-carboxylate esters can be achieved by increasing the amount of potassium hydroxide and water in the reaction mixture, allowing for direct conversion to the corresponding acids without separation of the ester intermediates .
Amine Group Reactivity
The amino group at position 5 provides a versatile handle for further functionalization:
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Acylation to form amides
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Diazotization followed by various substitutions
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Reductive alkylation to form secondary or tertiary amines
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Condensation reactions with carbonyl compounds
Research on similar indole derivatives demonstrates that primary amino groups can participate in condensation reactions with aldehydes and ketones, providing pathways to more complex structures .
Indole Ring Modifications
The indole core itself can undergo various transformations, including:
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Electrophilic substitution reactions at positions 3
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Metalation followed by functionalization
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Oxidative transformations
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Cross-coupling reactions when appropriately functionalized
The presence of the ester group at position 2 and the methyl group at the nitrogen position will influence the reactivity of the indole ring, generally directing electrophilic substitution toward position 3.
Applications and Significance
Synthetic Utility
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate serves as a valuable building block in organic synthesis due to its multiple functional groups. The presence of both nucleophilic (amino) and electrophilic (ester) sites makes it suitable for the construction of more complex molecular architectures. Literature evidence points to its potential use in pharmaceutical research, as indicated by its mention in a Pfizer patent (US2003/187053 A1, 2003) .
Pharmaceutical Relevance
Indole derivatives broadly represent an important class of compounds in medicinal chemistry, with applications across multiple therapeutic areas. The specific structural features of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate suggest potential relevance in drug discovery programs, possibly as:
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A scaffold for developing compounds with central nervous system activity
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A precursor for anti-inflammatory or analgesic agents
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A building block for compounds with antimicrobial properties
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An intermediate in the synthesis of kinase inhibitors
The moderate lipophilicity (LogP = 2.51840) and the presence of hydrogen bond donors and acceptors position this compound within favorable physicochemical space for drug development considerations .
Research Tool
As a functionalized indole derivative, this compound can serve as a useful model system for studying:
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Structure-property relationships in indole chemistry
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Reaction mechanisms involving multiple functional groups
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Spectroscopic characteristics of substituted indoles
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Molecular recognition phenomena in biological systems
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